2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by the introduction of the cyclopentylthio and acetamide groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The compound may exert its effects by binding to these targets and modulating their functions, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their unique photophysical properties.
Uniqueness
2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(10-19-13-3-1-2-4-13)16-11-6-8-17-12(9-11)5-7-15-17/h5-9,13H,1-4,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJXTAGVIQNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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